molecular formula C21H17FN4O3 B6463235 ethyl 6-fluoro-1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate CAS No. 2549028-48-8

ethyl 6-fluoro-1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6463235
CAS No.: 2549028-48-8
M. Wt: 392.4 g/mol
InChI Key: JGNHNNZPNLPAFK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinoline-3-carboxylate family, characterized by a quinoline core substituted with a fluorine atom at position 6, a methyl group at position 1, a keto group at position 4, and a 4-phenyl-1H-1,2,3-triazol-1-yl moiety at position 5. Its structural features suggest applications in antimicrobial or anticancer research, as quinoline derivatives are known for such bioactivities .

Properties

IUPAC Name

ethyl 6-fluoro-1-methyl-4-oxo-7-(4-phenyltriazol-1-yl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-3-29-21(28)15-11-25(2)18-10-19(16(22)9-14(18)20(15)27)26-12-17(23-24-26)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNHNNZPNLPAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3C=C(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substitutions at positions 1, 6, 7, and 3 (Table 1).

Table 1: Structural Comparison of Selected 1,4-Dihydroquinoline-3-Carboxylate Derivatives

Compound Name Position 1 Position 6 Position 7 Substituent Position 3 Reference
Ethyl 6-fluoro-1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate Methyl Fluoro 4-Phenyl-1H-1,2,3-triazol-1-yl Ethyl ester Target
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) Methyl - Methoxy Ethyl ester
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) Methyl Bromo - Ethyl ester
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl Fluoro Chloro, 8-nitro Ethyl ester
1,4-Dihydro-1-ethyl-4-oxo-6-fluoro-7-(4-phenylthiazol-2-yl)quinoline-3-carboxylic acid Ethyl Fluoro 4-Phenylthiazol-2-yl Carboxylic acid
Ethyl 6,7,8-trifluoro-1-(N-methylformamido)-4-oxo-1,4-dihydroquinoline-3-carboxylate N-Methylformamide Trifluoro - Ethyl ester

Key Observations

Position 1 Substitutions: The target compound’s methyl group at position 1 offers steric simplicity compared to cyclopropyl (e.g., ) or ethyl () groups. Cyclopropyl analogs may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Position 6 Substitutions: Fluoro at position 6 (target compound) is common in analogs (e.g., ) due to its electron-withdrawing effect, which stabilizes the quinoline ring and enhances intermolecular interactions .

Position 7 Substitutions :

  • The 4-phenyltriazolyl group in the target compound provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding, unlike methoxy (’s 6g) or thiazolyl () groups. Thiazole-containing analogs may exhibit improved solubility but reduced metabolic stability .
  • Chloro and nitro groups () enhance electrophilicity, possibly increasing reactivity toward biological nucleophiles .

Position 3 Modifications :

  • Ethyl ester (target compound) balances lipophilicity and hydrolytic stability. Conversion to carboxylic acid () improves water solubility but may reduce bioavailability .

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